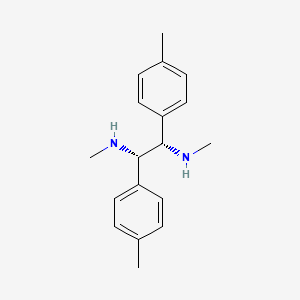
(1S,2S)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine is an organic compound with a unique stereochemistry It is characterized by the presence of two methyl groups and two p-tolyl groups attached to an ethane-1,2-diamine backbone
准备方法
The synthesis of (1S,2S)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine typically involves the reaction of p-tolylamine with formaldehyde and a reducing agent under controlled conditions. One common method includes the use of sodium borohydride as the reducing agent in an organic solvent such as methanol. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired diamine compound .
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and scalability. These methods often employ continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.
化学反应分析
(1S,2S)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-tolyl groups can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
(1S,2S)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the synthesis of advanced materials and as a precursor for the production of specialty chemicals
作用机制
The mechanism of action of (1S,2S)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to downstream effects on cellular processes .
相似化合物的比较
(1S,2S)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine can be compared with other similar compounds such as:
(1S,2S)-1,2-Diphenylethane-1,2-diamine: This compound has phenyl groups instead of p-tolyl groups, leading to different steric and electronic properties.
(1S,2S)-1,2-Dimethyl-1,2-diphenylethane-1,2-diamine: Similar to the target compound but with phenyl groups, affecting its reactivity and applications.
(1S,2S)-1,2-Di-p-tolylethane-1,2-diamine:
The uniqueness of this compound lies in its specific stereochemistry and the presence of both methyl and p-tolyl groups, which confer distinct properties and applications.
属性
分子式 |
C18H24N2 |
|---|---|
分子量 |
268.4 g/mol |
IUPAC 名称 |
(1S,2S)-N,N'-dimethyl-1,2-bis(4-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H24N2/c1-13-5-9-15(10-6-13)17(19-3)18(20-4)16-11-7-14(2)8-12-16/h5-12,17-20H,1-4H3/t17-,18-/m0/s1 |
InChI 键 |
ZTEOTXZAFQRCTP-ROUUACIJSA-N |
手性 SMILES |
CC1=CC=C(C=C1)[C@@H]([C@H](C2=CC=C(C=C2)C)NC)NC |
规范 SMILES |
CC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C)NC)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



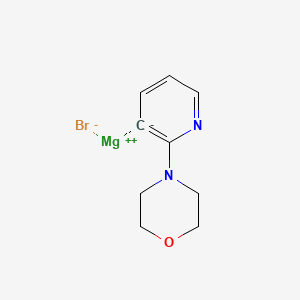
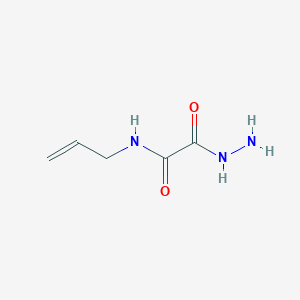
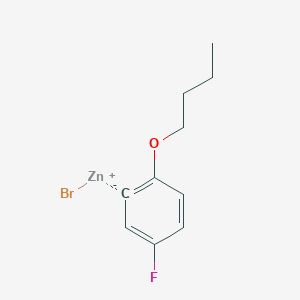
![N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide](/img/structure/B14895846.png)
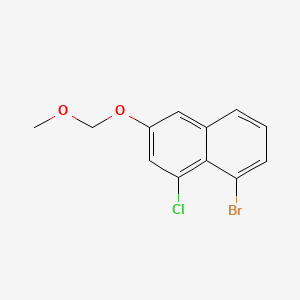
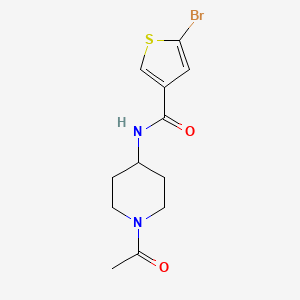
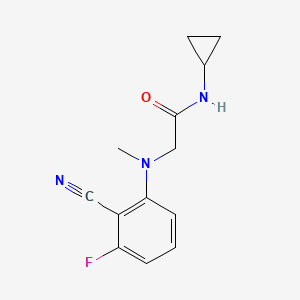

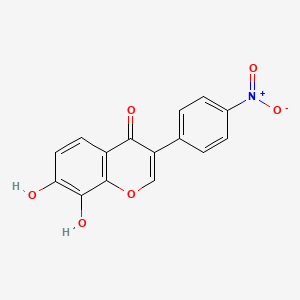
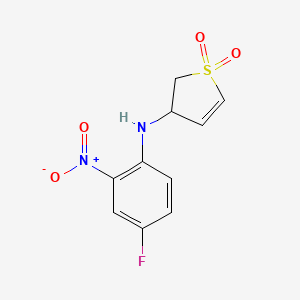
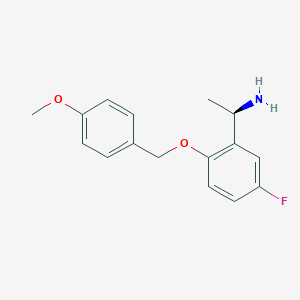
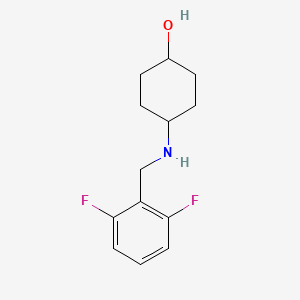
![tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B14895913.png)
